N-(2-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
N-(2-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
106691-39-8
VCID:
VC0491232
InChI:
InChI=1S/C16H13ClN2O2S/c17-10-5-1-2-6-11(10)18-15(20)9-14-16(21)19-12-7-3-4-8-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21)
SMILES:
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=CC=C3Cl
Molecular Formula:
C16H13ClN2O2S
Molecular Weight:
332.8g/mol
N-(2-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
CAS No.: 106691-39-8
Main Products
VCID: VC0491232
Molecular Formula: C16H13ClN2O2S
Molecular Weight: 332.8g/mol
CAS No. | 106691-39-8 |
---|---|
Product Name | N-(2-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide |
Molecular Formula | C16H13ClN2O2S |
Molecular Weight | 332.8g/mol |
IUPAC Name | N-(2-chlorophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Standard InChI | InChI=1S/C16H13ClN2O2S/c17-10-5-1-2-6-11(10)18-15(20)9-14-16(21)19-12-7-3-4-8-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21) |
Standard InChIKey | PSTSWJHEFVJBSU-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=CC=C3Cl |
Canonical SMILES | C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=CC=C3Cl |
PubChem Compound | 600993 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume